[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol
Description
[2-Mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol is an imidazole derivative characterized by a hydroxymethyl group at the 5-position, a mercapto (-SH) group at the 2-position, and a 4-methoxybenzyl substituent at the 1-position of the imidazole ring. Its molecular formula is C₁₂H₁₄N₂O₂S, with a molar mass of 250.32 g/mol and CAS number 470690-99-4 . This compound serves as a key intermediate in synthesizing nonpeptide angiotensin II receptor antagonists and other bioactive molecules, highlighting its pharmaceutical relevance .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11-4-2-9(3-5-11)7-14-10(8-15)6-13-12(14)17/h2-6,15H,7-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQPRJYYYMOYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CNC2=S)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with carbon disulfide and potassium hydroxide to form the intermediate, which is then cyclized with formaldehyde and ammonium acetate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group in [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methoxy group can be substituted under appropriate conditions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Antioxidant Activity: It may exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs differing in substituents, molecular properties, and applications:
Key Comparative Insights
Electronic and Steric Effects
- 4-Methoxybenzyl vs.
- Chlorobenzyl vs. Methoxybenzyl : The 4-chlorobenzyl substituent () increases lipophilicity compared to the methoxy group, which may improve membrane permeability but reduce aqueous solubility .
Pharmacological Relevance
- Angiotensin II Antagonists: Both the target compound and its 4-nitrobenzyl analog () are intermediates for nonpeptide angiotensin II antagonists, but the nitro derivative requires additional reduction steps to activate the amino group .
- COX-2 Inhibition : The methylsulfonyl analog () exhibits COX-2 selectivity due to steric and electronic compatibility with the enzyme's active site, unlike the mercapto-containing target compound .
Spectral and Physicochemical Data
Biological Activity
[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol (CAS: 470690-99-4) is a compound characterized by its unique structure, which includes a mercapto group and an imidazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2S, with a molecular weight of 250.32 g/mol. The compound features a methoxy group attached to a benzyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing mercapto groups have been shown to inhibit various bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | Reference |
|---|---|---|
| 2-Mercaptobenzothiazole | Antibacterial against MRSA | |
| 4-Methoxybenzyl derivatives | Antifungal against Candida albicans |
The presence of the imidazole ring in this compound may enhance its binding affinity to microbial targets, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
The anticancer potential of imidazole derivatives has been well-documented. Studies suggest that compounds with imidazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A375 (melanoma) | 1.61 ± 1.92 | ROS generation and DNA damage |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | p53 activation and G2M arrest |
The specific activity of this compound in cancer models remains to be fully elucidated but is hypothesized to be significant due to its structural similarities with other effective compounds.
Enzyme Inhibition
Imidazole-containing compounds are known for their ability to inhibit various enzymes, which can be crucial in therapeutic contexts. For example, they have been reported as inhibitors of monoamine oxidase and heat shock proteins.
Case Studies
A recent study investigated the effects of several imidazole derivatives on cancer cell lines, revealing that modifications at the benzyl position significantly influenced cytotoxicity and selectivity towards cancer versus normal cells.
Key Findings:
- Selectivity : Certain derivatives showed higher toxicity towards cancer cells while sparing normal cells.
- Mechanistic Insights : The introduction of electron-donating groups enhanced the anticancer activity by improving interactions with target proteins involved in apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-methoxybenzyl-protected imidazole derivatives can be prepared by reacting 4-methoxybenzyl chloride with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates are characterized using ¹H NMR to confirm regioselectivity (e.g., aromatic proton integration) and LC-MS to verify molecular weight .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl aromatic protons at δ 7.2–6.8 ppm) and carbon backbone.
- IR Spectroscopy : Validates functional groups (e.g., -SH stretch at ~2500 cm⁻¹, -OH stretch at ~3300 cm⁻¹).
- Elemental Analysis : Confirms stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. What factors influence the solubility and stability of this compound in different solvents?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the hydroxyl and mercapto groups. Hydrophobic solvents (ethyl acetate) are less effective .
- Stability : The compound is prone to oxidation; stability is maintained under inert atmospheres (N₂/Ar) and at low temperatures (2–8°C). Degradation products can be monitored via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for benzyl group introduction).
- Solvent Effects : Compare polar aprotic (DMF, acetonitrile) vs. protic (methanol) solvents to balance reaction rate and byproduct formation.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve regioselectivity .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragments) be resolved during structural validation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish benzyl protons from imidazole protons).
- High-Resolution MS (HRMS) : Identify unexpected adducts or isotopic patterns (e.g., Cl⁻ or Na⁺ adducts in ESI-MS).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of key intermediates .
Q. What computational methods are used to predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., enzymes with thiol-binding sites) to assess binding affinity.
- QSAR Modeling : Corrogate substituent effects (e.g., electron-donating methoxy groups) with activity using Hammett parameters .
Q. How can analogs of this compound be designed to study structure-activity relationships (SAR) for antimicrobial or anticancer applications?
- Methodological Answer :
- Scaffold Modification : Replace the 4-methoxybenzyl group with halogenated or nitro-substituted aryl groups to modulate electron density.
- Functional Group Variation : Substitute -SH with -SeH or -OH to compare redox activity and toxicity profiles.
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize analogs .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Byproduct Control : Optimize purification via column chromatography (gradient elution) or recrystallization (ethanol/water mixtures).
- Reactor Design : Use flow chemistry for exothermic steps (e.g., benzylation) to improve heat dissipation and safety.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
